molecular formula C10H8N2O3 B6615399 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide CAS No. 943760-20-1

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Cat. No.: B6615399
CAS No.: 943760-20-1
M. Wt: 204.18 g/mol
InChI Key: CLFOIAUIYQFDCM-UHFFFAOYSA-N
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Description

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is a heterocyclic compound with significant importance in medicinal chemistry. It belongs to the quinoline family, known for its diverse biological activities. This compound has a molecular weight of 204.19 g/mol and a melting point of 222-225°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of quinoline derivatives often involves multi-step processes, including acylation, cyclization, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .

Biological Activity

3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, especially as an antimicrobial and antiviral agent. The molecular structure of this compound contributes to its unique biological properties, making it a subject of extensive research.

  • Molecular Formula : C_10H_8N_2O_3
  • Molecular Weight : 204.19 g/mol
  • Melting Point : 222-225°C

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and growth, leading to its antimicrobial effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have an IC50 value indicating potent inhibition of bacterial growth .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. Studies indicate that derivatives of this compound can inhibit the replication of viruses such as Hepatitis B Virus (HBV) and HIV. The mechanisms involve interference with viral integrases and other critical viral proteins, leading to reduced viral loads in infected cells .

Antioxidant Properties

The compound also exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related cellular damage. In various assays measuring lipid peroxidation and radical scavenging capabilities, this compound has shown substantial efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityIC50 Value (μM)Notes
4-Hydroxy-2-quinoloneAntimicrobial10Similar structure; effective against S. aureus
Quinoline-2,4-dionesAntiviralVariesUsed in various pharmaceutical applications
4-Oxo-1,4-dihydroquinoline derivativesCB(2) receptor agonistsVariesPotential role in pain management

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus with an IC50 value significantly lower than many conventional antibiotics .
  • Antiviral Potential : In a series of experiments targeting HBV replication, derivatives showed high inhibition rates at concentrations as low as 10 µM, indicating strong antiviral potential .
  • Oxidative Stress Reduction : The compound exhibited over 70% inhibition of lipid peroxidation in cellular models, showcasing its antioxidant properties and potential protective effects against oxidative damage .

Properties

IUPAC Name

3-hydroxy-4-oxo-1H-quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-10(15)7-9(14)8(13)5-3-1-2-4-6(5)12-7/h1-4,14H,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFOIAUIYQFDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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